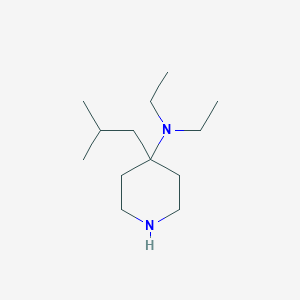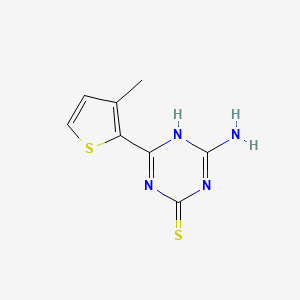
4-Amino-6-(3-methylthiophen-2-YL)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thiourea and ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases such as sodium hydroxide are often used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazines depending on the reagents used.
Scientific Research Applications
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the triazine ring can interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(2-thienyl)-1,3,5-triazine-2-thiol: Similar structure but with a different thiophene substitution.
4-Amino-6-(3-methylphenyl)-1,3,5-triazine-2-thiol: Similar structure but with a phenyl group instead of a thiophene moiety.
4-Amino-6-(3-methylfuran-2-yl)-1,3,5-triazine-2-thiol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the methylthiophene moiety, which can impart specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8N4S2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-amino-6-(3-methylthiophen-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4S2/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI Key |
KAEFJJCGEQPMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



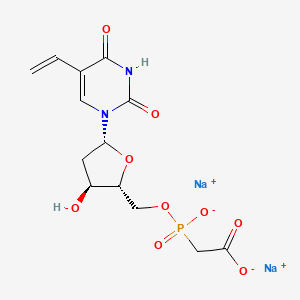
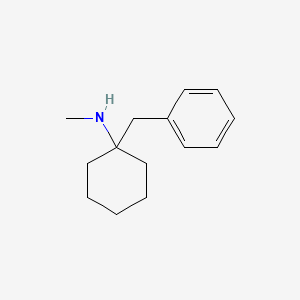

![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
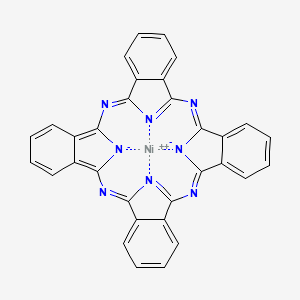
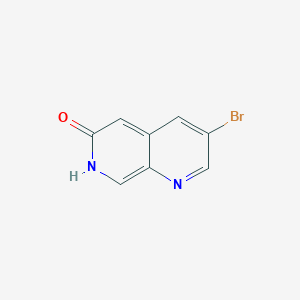
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)
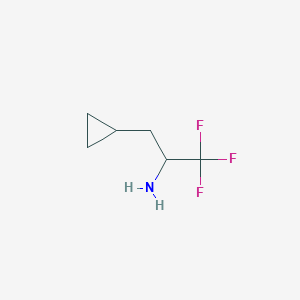
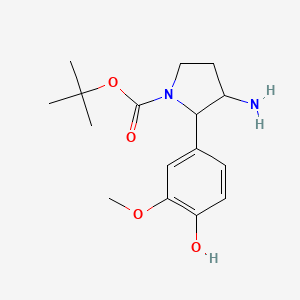

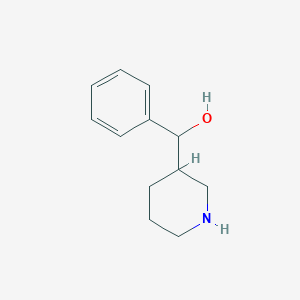
![3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B13154809.png)
